molecular formula C7H4BrClN2 B1376510 4-Bromo-7-chloro-1H-indazole CAS No. 1186334-61-1

4-Bromo-7-chloro-1H-indazole

Cat. No. B1376510
CAS RN: 1186334-61-1
M. Wt: 231.48 g/mol
InChI Key: JSAJRYOENRFNFQ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has a heterocyclic structure made up of benzene and pyrazole rings .


Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-7-chloro-1H-indazole is C7H4BrClN2 . It is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings .


Chemical Reactions Analysis

Indazole, the core structure of 4-Bromo-7-chloro-1H-indazole, has been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Various routes have been explored to synthesize indazole .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-7-chloro-1H-indazole is 231.48 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

HIV-1 Treatment Research

4-Bromo-7-chloro-1H-indazole is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used for treating HIV-1 infections. Researchers have developed practical synthesis methods for this compound, which is crucial for advancing HIV treatment options .

Cancer Therapy Development

This compound serves as a precursor for dual inhibitors targeting the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are significant in cancer research. It’s used to prepare inhibitors that can potentially treat various cancers by disrupting critical cell signaling pathways .

Serotonin Receptor Antagonism

Indazole derivatives, including 4-Bromo-7-chloro-1H-indazole, have been investigated for their role as serotonin receptor antagonists. This application is important in developing treatments for neurological disorders that involve serotonin regulation .

Aldose Reductase Inhibition

The indazole fragment is also studied for its aldose reductase inhibitory activity. This is relevant in the context of managing complications related to diabetes, such as diabetic neuropathy .

Acetylcholinesterase Inhibition

Research into acetylcholinesterase inhibitors includes compounds containing an indazole ring. These inhibitors are significant for treating conditions like Alzheimer’s disease by improving neurotransmitter levels in the brain .

Synthetic Methodology Development

New synthetic approaches to create 4-Bromo-7-chloro-1H-indazole are being explored to improve yield and cost-effectiveness. This research supports the broader availability of the compound for various applications .

Safety and Hazards

The safety information for 4-Bromo-7-chloro-1H-indazole includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-bromo-7-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAJRYOENRFNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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